molecular formula C13H18N2O2 B8606530 [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid

[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid

Cat. No. B8606530
M. Wt: 234.29 g/mol
InChI Key: UQNVAKOELHOJFN-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

0.559 g (14.77 mmol) of sodium borohydride is added quickly to 2.294 g (7.35 mmol) of dibenzyl diselenide in 28 ml of ethanol. The reaction mixture is stirred at room temperature for 1 hour. 2.266 g (7 mmol) of 2,2,2-trichloro-1-(4-(4-methylpiperazine-1-yl)phenyl)ethanol and 1.680 g (42.0 mmol) of sodium hydroxide are then added. The reaction mixture is stirred at 35° C. for 24 hours. The solvent is concentrated and the crude product extracted with ethyl acetate after adding a pH 5 aqueous phase. The organic phases are combined, dried on magnesium sulfate and then concentrated to yield 2-(4-(4-methylpiperazine-1-yl)phenyl)acetic acid which is used without additional purification.
Quantity
0.559 g
Type
reactant
Reaction Step One
Quantity
2.294 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
2,2,2-trichloro-1-(4-(4-methylpiperazine-1-yl)phenyl)ethanol
Quantity
2.266 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([Se][Se]CC1C=CC=CC=1)C1C=CC=CC=1.ClC(Cl)(Cl)C([C:23]1[CH:28]=[CH:27][C:26]([N:29]2[CH2:34][CH2:33][N:32]([CH3:35])[CH2:31][CH2:30]2)=[CH:25][CH:24]=1)O.[OH-:38].[Na+].[CH2:40]([OH:42])[CH3:41]>>[CH3:35][N:32]1[CH2:33][CH2:34][N:29]([C:26]2[CH:27]=[CH:28][C:23]([CH2:41][C:40]([OH:38])=[O:42])=[CH:24][CH:25]=2)[CH2:30][CH2:31]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.559 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.294 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[Se][Se]CC1=CC=CC=C1
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
2,2,2-trichloro-1-(4-(4-methylpiperazine-1-yl)phenyl)ethanol
Quantity
2.266 g
Type
reactant
Smiles
ClC(C(O)C1=CC=C(C=C1)N1CCN(CC1)C)(Cl)Cl
Name
Quantity
1.68 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 35° C. for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated
EXTRACTION
Type
EXTRACTION
Details
the crude product extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after adding a pH 5 aqueous phase
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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